Methyl 5-chloro-3-{[2-(4-methoxyphenyl)ethyl]sulfamoyl}thiophene-2-carboxylate
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Overview
Description
Methyl 5-chloro-3-{[(4-methoxyphenethyl)amino]sulfonyl}-2-thiophenecarboxylate is a complex organic compound with a molecular formula of C14H14ClNO5S2. This compound is notable for its unique structure, which includes a thiophene ring substituted with a chloro group, a methoxyphenethyl group, and a sulfonyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-chloro-3-{[(4-methoxyphenethyl)amino]sulfonyl}-2-thiophenecarboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic conditions.
Introduction of the chloro group: Chlorination of the thiophene ring is performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the methoxyphenethyl group: This step involves a nucleophilic substitution reaction where the methoxyphenethylamine reacts with the chlorinated thiophene.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-3-{[(4-methoxyphenethyl)amino]sulfonyl}-2-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Corresponding substituted thiophene derivatives.
Scientific Research Applications
Methyl 5-chloro-3-{[(4-methoxyphenethyl)amino]sulfonyl}-2-thiophenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 5-chloro-3-{[(4-methoxyphenethyl)amino]sulfonyl}-2-thiophenecarboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The chloro and methoxyphenethyl groups may enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-chloro-3-{[(4-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylate: Similar structure but with a different substituent on the phenyl ring.
Methyl 5-chloro-3-{[(4-methylphenethyl)amino]sulfonyl}-2-thiophenecarboxylate: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
Methyl 5-chloro-3-{[(4-methoxyphenethyl)amino]sulfonyl}-2-thiophenecarboxylate is unique due to the presence of the methoxyphenethyl group, which can influence its reactivity and biological activity. This compound’s specific combination of functional groups provides distinct chemical properties that can be leveraged in various research applications.
Properties
Molecular Formula |
C15H16ClNO5S2 |
---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
methyl 5-chloro-3-[2-(4-methoxyphenyl)ethylsulfamoyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C15H16ClNO5S2/c1-21-11-5-3-10(4-6-11)7-8-17-24(19,20)12-9-13(16)23-14(12)15(18)22-2/h3-6,9,17H,7-8H2,1-2H3 |
InChI Key |
AVOMAFATSXWXKY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNS(=O)(=O)C2=C(SC(=C2)Cl)C(=O)OC |
Origin of Product |
United States |
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